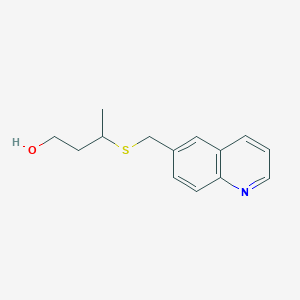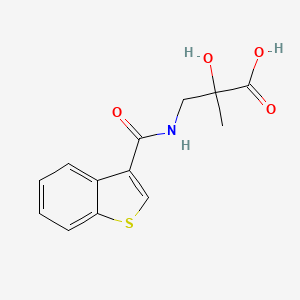
3-(Quinolin-6-ylmethylsulfanyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinolin-6-ylmethylsulfanyl)butan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as QMSB and is a derivative of quinoline. The unique chemical structure of QMSB makes it an interesting compound for studying its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of QMSB is not well understood. However, it is believed that the compound interacts with the metal ions through its sulfur and oxygen atoms, resulting in the formation of a stable complex.
Biochemical and Physiological Effects:
QMSB has been shown to have potential biochemical and physiological effects. Studies have shown that QMSB can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters. This property of QMSB makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of QMSB is its fluorescent properties, which make it a valuable tool for the detection of metal ions. However, the limitations of QMSB include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of QMSB. One of the potential areas of research is its use as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are required to understand the mechanism of action of QMSB and its potential applications in this field. Additionally, the development of new synthetic methods for QMSB and its derivatives can lead to the discovery of new compounds with unique properties and potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of QMSB involves the reaction of 3-bromobutan-1-ol with quinoline-6-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of QMSB as a white solid with a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
QMSB has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. QMSB has been shown to selectively bind with metal ions such as copper (II), nickel (II), and zinc (II), resulting in a change in its fluorescence intensity. This property of QMSB makes it a valuable tool for the detection of metal ions in biological and environmental samples.
Eigenschaften
IUPAC Name |
3-(quinolin-6-ylmethylsulfanyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-11(6-8-16)17-10-12-4-5-14-13(9-12)3-2-7-15-14/h2-5,7,9,11,16H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQAFQCAXHAJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SCC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-6-ylmethylsulfanyl)butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)